1-(5-Methoxypyridin-3-yl)methanamine hydrochloride
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Description
(5-Methoxypyridin-3-yl)methanamine dihydrochloride, also known as MPMA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. MPMA is a derivative of pyridine and is commonly used as a building block in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of novel azetidine derivatives, demonstrating acceptable antibacterial and antifungal activity, highlighting its potential as a precursor in medicinal chemistry (Rao, Prasad, & Rao, 2013).
- It has been part of the synthesis process for creating compounds with potential for treating osteoporosis by acting as potent antagonists of the alpha(v)beta(3) receptor, indicating its value in developing therapeutics for bone diseases (Hutchinson et al., 2003).
Biological Activity and Therapeutic Potential
- Aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, showing potent antidepressant-like activity and suggesting a role in developing new antidepressant drugs (Sniecikowska et al., 2019).
- In another study, methoxypyridines served as key intermediates in the total synthesis of Lycopodium alkaloids, including lycoposerramine R, showcasing the compound's utility in complex natural product synthesis (Bisai & Sarpong, 2010).
Antimicrobial Applications
- Derivatives of (5-Methoxypyridin-3-yl)methanamine have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Structural and Mechanistic Insights
- Structural modifications of a related compound were explored to reduce its potential for mutagenicity and time-dependent drug-drug interaction, providing insights into designing safer pharmaceuticals (Palmer et al., 2012).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-Methoxypyridin-3-yl)methanamine dihydrochloride involves the reaction of 5-methoxypyridin-3-ylmethanol with thionyl chloride to form 5-methoxypyridin-3-ylmethyl chloride. This intermediate is then reacted with aqueous ammonia to form the desired product, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "5-methoxypyridin-3-ylmethanol", "thionyl chloride", "aqueous ammonia", "hydrochloric acid" ], "Reaction": [ { "Reactants": "5-methoxypyridin-3-ylmethanol, thionyl chloride", "Conditions": "reflux in dichloromethane", "Products": "5-methoxypyridin-3-ylmethyl chloride" }, { "Reactants": "5-methoxypyridin-3-ylmethyl chloride, aqueous ammonia", "Conditions": "reflux in ethanol", "Products": "(5-Methoxypyridin-3-yl)methanamine" }, { "Reactants": "(5-Methoxypyridin-3-yl)methanamine, hydrochloric acid", "Conditions": "room temperature", "Products": "(5-Methoxypyridin-3-yl)methanamine dihydrochloride" } ] } | |
CAS RN |
1955523-54-2 |
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
(5-methoxypyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3,8H2,1H3;1H |
InChI Key |
YSRMVAMHMYMLLH-UHFFFAOYSA-N |
SMILES |
COC1=CN=CC(=C1)CN.Cl.Cl |
Canonical SMILES |
COC1=CN=CC(=C1)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
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